Tert-butyl 1,2,3,4-tetrahydroquinoline-4-carboxylate
CAS No.: 1509649-10-8
Cat. No.: VC4345037
Molecular Formula: C14H19NO2
Molecular Weight: 233.311
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1509649-10-8 |
|---|---|
| Molecular Formula | C14H19NO2 |
| Molecular Weight | 233.311 |
| IUPAC Name | tert-butyl 1,2,3,4-tetrahydroquinoline-4-carboxylate |
| Standard InChI | InChI=1S/C14H19NO2/c1-14(2,3)17-13(16)11-8-9-15-12-7-5-4-6-10(11)12/h4-7,11,15H,8-9H2,1-3H3 |
| Standard InChI Key | ZUCQWEXUKWQYRO-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)C1CCNC2=CC=CC=C12 |
Introduction
Chemical Identity and Structural Features
Tert-butyl 1,2,3,4-tetrahydroquinoline-4-carboxylate belongs to the tetrahydroquinoline family, characterized by a partially saturated quinoline ring system. Its IUPAC name is tert-butyl 1,2,3,4-tetrahydroquinoline-4-carboxylate, and its structural identity is confirmed by spectroscopic and chromatographic data. Key identifiers include:
| Property | Value |
|---|---|
| CAS Registry Number | 1509649-10-8 |
| Molecular Formula | |
| Molecular Weight | 233.311 g/mol |
| SMILES | CC(C)(C)OC(=O)C1CCNC2=CC=CC=C12 |
| InChI Key | ZUCQWEXUKWQYRO-UHFFFAOYSA-N |
The compound’s structure combines a tetrahydroquinoline core with a tert-butyl ester moiety, which enhances steric bulk and influences solubility and reactivity . Comparative analysis with analogs, such as tert-butyl 4-amino-3,4-dihydroquinoline-1(2H)-carboxylate (CAS 944906-95-0), reveals that substituent positioning critically affects biological activity and synthetic utility .
Synthesis and Reaction Optimization
Conventional Synthetic Routes
The synthesis of tert-butyl 1,2,3,4-tetrahydroquinoline-4-carboxylate typically involves multi-step reactions starting from quinoline precursors. A common approach utilizes ortho-tosylaminophenyl-substituted p-quinone methides (p-QMs) and α,α-dicyanoalkenes in a [4 + 2] annulation reaction. This method, mediated by 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in toluene, achieves yields up to 96% with excellent diastereoselectivity (>20:1 dr) .
Alternative Methods
A scalable protocol involves reacting 1,2,3,4-tetrahydroquinolin-6-ol with di-tert-butyl dicarbonate in dichloromethane at 50°C, yielding 93.8% product after column chromatography . Key reaction parameters include:
| Condition | Optimized Value |
|---|---|
| Solvent | Dichloromethane |
| Temperature | 50°C |
| Catalyst/Base | DBU or CsCO |
| Reaction Time | 1–6 hours |
These methods highlight the importance of base selection and solvent polarity in controlling regioselectivity and minimizing side reactions .
Physicochemical Properties
Experimental data on solubility remain limited, but computational predictions suggest moderate hydrophobicity due to the tert-butyl group. Collision cross-section (CCS) values, calculated for various adducts, range from 154.4 Ų ([M+H]) to 165.6 Ų ([M+Na]) . The compound’s stability under ambient conditions is attributed to the electron-withdrawing ester group, which mitigates oxidation of the tetrahydroquinoline ring.
Applications in Medicinal Chemistry
Pharmaceutical Intermediate
Tert-butyl 1,2,3,4-tetrahydroquinoline-4-carboxylate serves as a precursor for synthesizing bioactive molecules. For example, its analogs exhibit anticancer activity, with IC values in the low micromolar range against lung (H460) and prostate (DU145) cancer cell lines . The tert-butyl group enhances membrane permeability, facilitating target engagement .
Biological Activity and Mechanisms
Structure-Activity Relationships (SAR)
-
Position 4 Substitution: Ester groups at C-4 improve metabolic stability compared to free acids.
-
Tert-Butyl Group: Enhances lipophilicity, correlating with blood-brain barrier penetration in rodent models .
-
Ring Saturation: Partial saturation of the quinoline ring reduces hepatotoxicity relative to fully aromatic analogs .
Comparative Analysis with Related Compounds
Recent Advancements and Future Directions
Recent studies focus on enantioselective synthesis and derivatization for drug discovery. For example, DBU-mediated annulations enable access to spirocyclic tetrahydroquinolines with anti-inflammatory properties . Future research should explore:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume